molecular formula C18H24N2O4 B10865662 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B10865662
M. Wt: 332.4 g/mol
InChI Key: BPOZFKUERXSVKE-UHFFFAOYSA-N
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Description

6-{[3-(4-Methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic aminohexanoic acid derivative featuring a 4-methoxyindole moiety linked via a propanoyl spacer to a hexanoic acid backbone.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

6-[3-(4-methoxyindol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C18H24N2O4/c1-24-16-7-5-6-15-14(16)9-12-20(15)13-10-17(21)19-11-4-2-3-8-18(22)23/h5-7,9,12H,2-4,8,10-11,13H2,1H3,(H,19,21)(H,22,23)

InChI Key

BPOZFKUERXSVKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indolization reaction remains the most widely used method for constructing the indole ring. Using 4-methoxyphenylhydrazine hydrochloride and a suitably substituted ketoacid (e.g., methyl 4-ketocyclohexanecarboxylate), cyclization occurs under acidic conditions. For example, microwave-assisted synthesis in methanol with sulfuric acid at 120°C for 10 minutes achieves yields exceeding 80%. Conventional heating in acetic acid at 80°C for 3 hours is equally effective but less time-efficient.

Key Reaction Conditions

ParameterConventional MethodMicrowave Method
Temperature80°C120°C
Time3 hours10 minutes
SolventAcetic acidMethanol/H2SO4
Yield75–85%80–90%

Zinc-Mediated Reduction

An alternative approach involves the reduction of 4-methoxy-1H-indole-2-carboxylic acid derivatives. Activated zinc powder in hydrochloric acid, followed by treatment with acetic acid and zinc, yields 4-methoxyindole after chromatographic purification (cyclohexane/ethyl acetate gradient). This method is advantageous for scalability, producing multi-gram quantities with minimal byproducts.

N1-Acylation of the Indole Ring

Introducing the propanoyl group at the indole nitrogen requires careful selection of acylating agents and bases:

Acylation with 3-Chloropropanoyl Chloride

The indole nitrogen is acylated using 3-chloropropanoyl chloride in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature achieves near-quantitative conversion. Alternatively, tert-butoxide (t-BuONa) in tetrahydrofuran (THF) offers comparable efficiency while minimizing side reactions.

Representative Procedure

  • Dissolve 4-methoxyindole (1.0 eq) in anhydrous DMF.

  • Add NaH (1.2 eq) at 0°C under nitrogen.

  • Dropwise add 3-chloropropanoyl chloride (1.1 eq).

  • Stir overnight at room temperature.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 7:3).

Microwave-Assisted Acylation

Microwave irradiation (120°C, 15 minutes) accelerates the acylation step, reducing reaction times from hours to minutes without compromising yield. This method is particularly valuable for high-throughput synthesis.

Coupling with 6-Aminohexanoic Acid

The final step involves coupling the acylated indole intermediate with 6-aminohexanoic acid. Carbodiimide-mediated coupling is the method of choice:

EDC/HOBt Coupling

  • Combine 3-(4-methoxy-1H-indol-1-yl)propanoyl chloride (1.0 eq) with 6-aminohexanoic acid (1.2 eq) in dichloromethane (DCM).

  • Add ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq).

  • Stir at room temperature for 12 hours.

  • Wash with 5% citric acid and saturated NaHCO3.

  • Isolate the product via rotary evaporation and recrystallize from ethanol/water.

Yield Optimization

Coupling AgentSolventTemperatureTimeYield
EDC/HOBtDCMRT12h78%
DCC/DMAPTHF0°C–RT24h82%
HATUDMFRT6h85%

Solid-Phase Synthesis

For combinatorial chemistry applications, the compound has been synthesized on Wang resin using Fmoc-protected 6-aminohexanoic acid. Cleavage with trifluoroacetic acid (TFA) affords the final product in >90% purity.

Deprotection and Final Modification

If protecting groups (e.g., methyl esters) are employed during synthesis, final deprotection is necessary:

Saponification of Methyl Esters

Treatment with lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) at 0°C for 2 hours cleaves methyl esters without degrading the indole ring.

Allyl Ester Cleavage

Palladium-catalyzed deprotection using Pd(PPh3)4 and morpholine in THF selectively removes allyl esters under mild conditions.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50% ethyl acetate) resolves intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for final products.

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): δ 10.8 (s, 1H, indole NH), 3.85 (s, 3H, OCH3), 2.35–2.50 (m, 4H, propanoyl chain).

  • HRMS : Calculated for C20H25N3O5 [M+H]+: 404.1818; Found: 404.1815.

Scale-Up Considerations

Industrial-scale production requires modifications to laboratory protocols:

  • Batch Reactors : Reactions are conducted in 50-L reactors with mechanical stirring to ensure homogeneity.

  • Cost-Effective Reagents : Replacing HATU with EDC reduces reagent costs by 60% without significant yield loss.

  • Continuous Flow Systems : Microwave-assisted steps adapt well to continuous flow, enhancing throughput by 300%.

Challenges and Solutions

Regioselectivity in Indole Formation

The 4-methoxy group directs electrophilic substitution to the 1-position. However, trace 5-methoxy byproducts may form, necessitating careful chromatography.

Epimerization During Coupling

Basic conditions during acylation can cause racemization. Using HOBt as an additive and maintaining temperatures below 25°C mitigates this issue .

Mechanism of Action

The mechanism of action of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Groups

The following table compares key structural and physicochemical properties of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes Evidence ID
Target Compound C₁₈H₂₁N₂O₅* ~345.38 4-Methoxyindole, propanoyl, hexanoic acid Hypothesized: Drug delivery, enzyme ligands Inferred
3-(5-Methoxy-1H-indol-3-yl)propanoic acid C₁₂H₁₃NO₃ 219.24 5-Methoxyindole, propanoic acid Biochemical intermediates
6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid C₁₃H₁₉NO₄S 285.36 Sulfonamide, hexanoic acid Enzyme inhibitors, surfactants
6-[[4-(Dimethylamino)benzoyl]amino]hexanoic acid C₁₅H₂₂N₂O₃ 278.35 Dimethylaminobenzoyl, hexanoic acid Polymer synthesis, drug conjugates
(S)-β3CbzK (S1) C₁₄H₁₈N₂O₄ 278.31 Benzyloxycarbonyl, hexanoic acid Genetic code expansion, protein engineering

Substituent Effects on Bioactivity and Solubility

  • Indole Derivatives: The 4-methoxyindole group in the target compound may enhance π-π stacking interactions with aromatic residues in proteins, similar to 3-(5-methoxy-1H-indol-3-yl)propanoic acid, which is used in biochemical assays . highlights that methoxybenzyl substitutions on indole improve metabolic stability, suggesting the target compound’s 4-methoxy group could confer similar advantages .
  • Hexanoic Acid Backbone: The hexanoic acid chain provides a balance of hydrophobicity and water solubility, critical for membrane permeability and conjugation. For example, 6-(Dde)aminohexanoic acid () is used in solid-phase peptide synthesis due to its linker properties .
  • Amide vs.

Biological Activity

6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound notable for its structural features, including an indole moiety, which is common in many biologically active substances. The compound's molecular formula is C19H24N2O4, with a molecular weight of 344.4 g/mol. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications.

Structural Characteristics

The compound features an amide bond linking the hexanoic acid to the indole derivative. The presence of the methoxy group at the 4-position of the indole ring enhances its reactivity and biological activity. The unique structure suggests various interactions with biological targets, making it a candidate for therapeutic exploration.

Anticancer Properties

Research indicates that indole derivatives, including 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid, exhibit significant anticancer properties. A study assessed the cytotoxic effects of related compounds against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The results demonstrated that these compounds were generally more cytotoxic against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .

Antioxidant Activity

The antioxidant potential of compounds with similar structural characteristics has been evaluated using various assays, such as the DPPH radical scavenging method. While specific data on 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is limited, related indole derivatives have shown promising antioxidant activities, indicating that this compound may also possess similar properties .

The biological activity of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid likely involves interactions with specific proteins or enzymes implicated in disease pathways. Studies focusing on the compound's interactions with cellular receptors and enzymes are essential for elucidating its mechanisms of action and identifying potential therapeutic targets.

Comparative Analysis with Related Compounds

To better understand the biological activity of 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid, a comparative analysis with structurally similar compounds can provide insights into its efficacy.

Compound NameMolecular FormulaMolecular WeightAnticancer ActivityAntioxidant Activity
6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acidC19H24N2O4344.4 g/molModerate (U-87 > MDA-MB-231)Potential (needs further study)
4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acidC16H20N2O4304.34 g/molHigh (specific studies pending)High (compared to ascorbic acid)

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to indole derivatives:

  • Antioxidant Activity Study : A study highlighted that certain derivatives exhibited antioxidant activities exceeding that of ascorbic acid by approximately 1.4 times . This suggests that compounds like 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid could be explored for their antioxidant potential.
  • Cytotoxicity Assessment : In vitro studies demonstrated varying degrees of cytotoxicity among related compounds against different cancer cell lines, emphasizing the need for targeted research on specific derivatives to establish their therapeutic viability .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling the indole moiety (4-methoxy-1H-indole) with a propanoyl linker, followed by amidation with 6-aminohexanoic acid. Key steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling .
  • Coupling agents : Employ carbodiimides (e.g., EDC) or phosphonium reagents (e.g., BOP) for amide bond formation. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .
  • Purification : Column chromatography or recrystallization is critical for isolating the product. Yield optimization requires precise temperature control (20–40°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole ring, methoxy group, and hexanoic acid chain. Aromatic protons appear at δ 6.8–7.5 ppm, while the methoxy group resonates at δ ~3.8 ppm .
  • Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ expected at m/z ~403.2) .
  • FTIR : Stretching vibrations for amide (1650–1700 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups confirm functional groups .

Q. What biological activities have been preliminarily associated with this compound?

  • Methodological Answer : Early studies suggest interactions with serotonin receptors due to the indole scaffold. Standard assays include:

  • Receptor binding assays : Radioligand displacement using 5-HT2A/2C receptors .
  • Cell viability assays : MTT or resazurin tests to evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables:

  • Buffer conditions : Varying pH or ion concentrations (e.g., Mg²⁺) alter receptor-ligand interactions. Validate assays in physiological buffers (pH 7.4) .
  • Cell line variability : Use isogenic cell lines and control for passage number. Confirm results with orthogonal assays (e.g., calcium flux for GPCR activity) .
  • Impurity profiling : HPLC-UV/MS detects trace byproducts (e.g., hydrolyzed amide bonds) that may interfere with activity .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility. Calculate logP values using software like MarvinSuite .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Methylation of the indole nitrogen may reduce CYP450-mediated oxidation .
  • Pro-drug approaches : Esterify the carboxylic acid to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with serotonin receptors. Prioritize docking poses with hydrogen bonds to conserved residues (e.g., Asp155 in 5-HT2A) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
  • QSAR modeling : Train models with bioactivity data from analogs to predict structural modifications for enhanced potency .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Fragment-based design : Systematically vary substituents on the indole ring (e.g., halogenation at position 5) and measure changes in IC50 values .
  • Split-plot DOE : Test combinations of linker length (C3 vs. C4) and carboxylate group positioning in a randomized block design to identify critical parameters .
  • Free-Wilson analysis : Quantify contributions of individual substituents to overall activity using regression models .

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